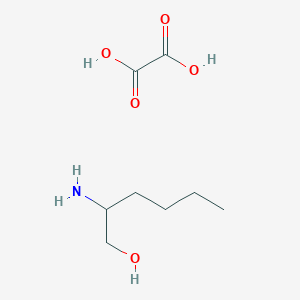

2-Aminohexan-1-OL oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminohexan-1-OL oxalate is a chemical compound with the molecular formula C8H17NO5 and a molecular weight of 207.22 g/mol It is a derivative of hexanol, where an amino group is attached to the second carbon atom, and it is combined with oxalic acid to form the oxalate salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexan-1-OL oxalate typically involves the reaction of 2-aminohexanol with oxalic acid. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the oxalate salt. The reaction can be represented as follows:

2-Aminohexanol+Oxalic acid→2-Aminohexan-1-OL oxalate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminohexan-1-OL oxalate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxalate salt can be reduced to yield the free amine and alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of free amine and alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

2-Aminohexan-1-OL oxalate has been investigated for its role as a stimulant for soluble guanylate cyclase (sGC), which is crucial in the treatment of cardiovascular diseases. The compound's ability to enhance nitric oxide signaling pathways positions it as a potential therapeutic agent for conditions like pulmonary hypertension and heart failure .

Synthesis of Modified Oligonucleotides

The compound has been utilized in the synthesis of modified oligonucleotides, which are essential for studying DNA and RNA interactions. For example, 6-aminohexan-1-ol derivatives have been employed to introduce functional groups that enhance the stability of triplex DNA structures . This modification allows researchers to explore new avenues in gene therapy and molecular diagnostics.

Molecular Recognition

Supramolecular Chemistry

The oxalate moiety in this compound plays a significant role in supramolecular chemistry by facilitating molecular recognition processes. Studies have shown that this compound can form stable supramolecular architectures through hydrogen bonding interactions, which are essential for the design of molecular sensors and drug delivery systems .

Quasiracemic Materials

Research into quasiracemic materials has highlighted the importance of this compound as a coformer molecule. Its incorporation into crystal structures has demonstrated enhanced lattice stabilization and improved packing efficiency compared to non-oxalate counterparts. This property is particularly beneficial for developing novel crystalline forms of pharmaceutical compounds that exhibit improved solubility and bioavailability .

Materials Science

Polymer Chemistry

In materials science, derivatives of 2-Aminohexan-1-OL are being explored for their potential use in polymer synthesis. The amino alcohol structure allows for the formation of polyurethanes and other polymers with tailored properties, such as increased flexibility and thermal stability. These materials can be applied in coatings, adhesives, and biomedical devices .

Nanomaterials Development

The compound's ability to form stable complexes with metal ions has led to investigations into its use in nanomaterials development. By coordinating with transition metals, this compound can facilitate the synthesis of metal-organic frameworks (MOFs) that have applications in gas storage, catalysis, and environmental remediation .

Case Study 1: Cardiovascular Drug Development

A study evaluated the effects of this compound as an sGC stimulator in animal models. Results indicated significant improvements in hemodynamic parameters, suggesting its potential as a therapeutic agent for treating heart-related conditions .

Case Study 2: DNA Interaction Studies

In another investigation, modified oligonucleotides incorporating 2-Aminohexan-1-OL derivatives were tested for their ability to form stable triplex structures with target DNA sequences. The findings demonstrated enhanced stability compared to unmodified sequences, highlighting the compound's utility in genetic research .

Mecanismo De Acción

The mechanism of action of 2-Aminohexan-1-OL oxalate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

2-Aminohexanol: The free amine form without the oxalate salt.

Hexanol: The parent alcohol without the amino group.

2-Aminohexanoic acid: The carboxylic acid derivative.

Uniqueness: 2-Aminohexan-1-OL oxalate is unique due to the presence of both an amino group and an oxalate salt, which imparts distinct chemical and physical properties

Actividad Biológica

2-Aminohexan-1-OL oxalate, with the CAS number 855917-72-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in health and disease, particularly focusing on its role in oxalate metabolism and related conditions.

Chemical Structure and Synthesis

This compound is a derivative of 2-aminohexanol, formed through the reaction with oxalic acid. The molecular formula is C8H15N·C2H2O4, indicating it consists of an amino alcohol and oxalic acid moiety.

Synthesis Pathway

The synthesis typically involves:

- Reactants : 2-aminohexanol and oxalic acid.

- Reaction Conditions : The reaction is generally carried out under controlled temperature and pH to ensure complete conversion to the oxalate salt.

The biological activity of this compound primarily revolves around its interaction with metabolic pathways involving oxalate. It is hypothesized to influence the biosynthesis of oxalate through modulation of key enzymes involved in its metabolism.

- Oxalate Metabolism : In humans, oxalate is primarily produced in the liver from glyoxylate. Enzymes such as alanine-glyoxylate aminotransferase (AGT) play a crucial role in this conversion. Disruption in these pathways can lead to conditions like primary hyperoxaluria, characterized by excessive urinary oxalate excretion and kidney stone formation .

- Potential Therapeutic Effects : Research indicates that compounds affecting oxalate levels may have therapeutic potential in managing kidney stone disease. For instance, studies have shown that targeting androgen receptors can modulate oxalate biosynthesis and reduce calcium oxalate (CaOx) crystal formation .

Kidney Stone Formation

A significant area of research regarding this compound is its link to kidney stone formation:

- Study Findings : A study highlighted that dietary oxalates contribute to kidney stone formation by increasing urinary oxalate levels. This suggests that compounds like this compound could modulate these effects by influencing metabolic pathways .

| Study | Findings |

|---|---|

| PMC6459305 | Dietary oxalates influence kidney stone formation; further investigation needed on metabolic impacts. |

| Frontiers in Medicine | Oxalates promote CaOx crystal formation; targeting metabolic pathways may offer therapeutic avenues. |

Research Findings

Recent research has focused on the degradation of dietary oxalates and their impact on health:

Propiedades

IUPAC Name |

2-aminohexan-1-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.C2H2O4/c1-2-3-4-6(7)5-8;3-1(4)2(5)6/h6,8H,2-5,7H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWZDFSXBYINCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.